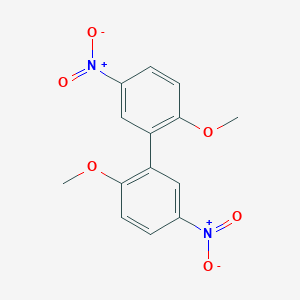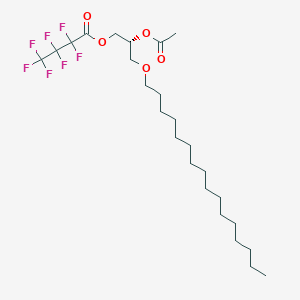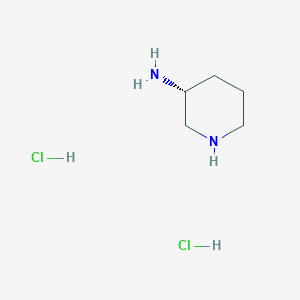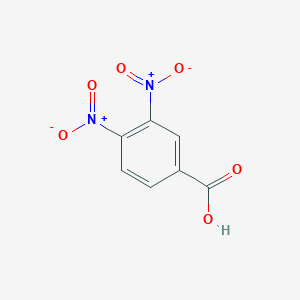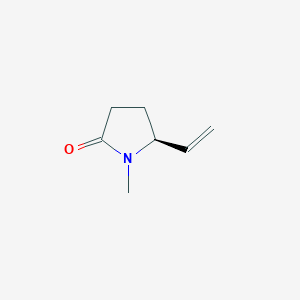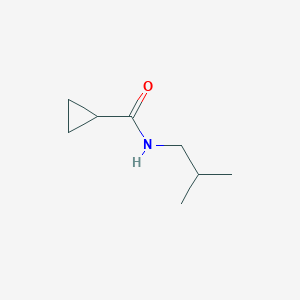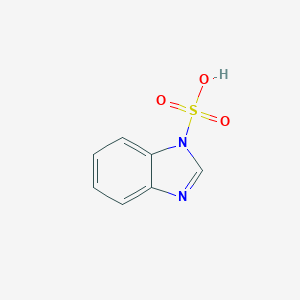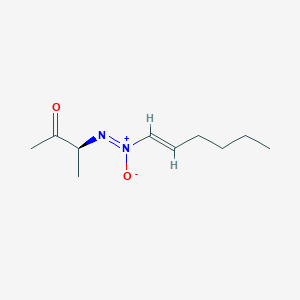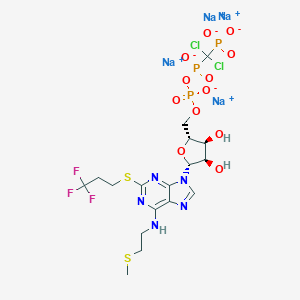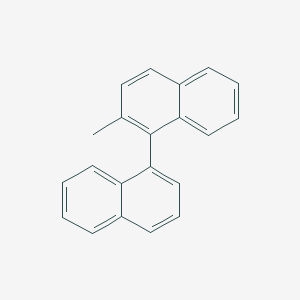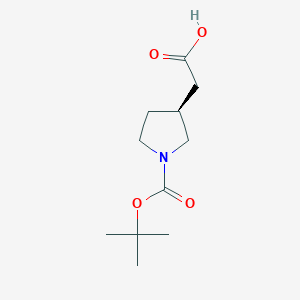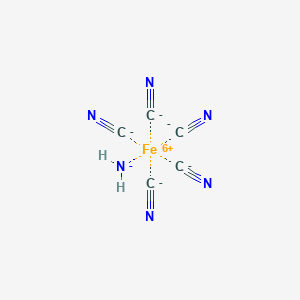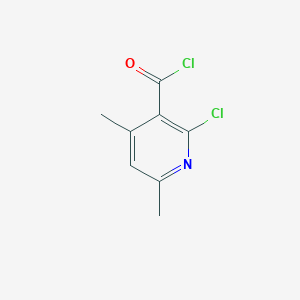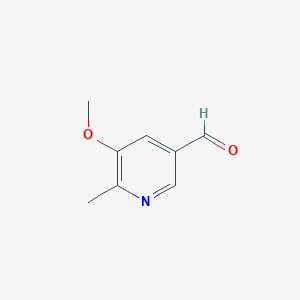![molecular formula C37H66O7 B044953 4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one CAS No. 123805-39-0](/img/structure/B44953.png)
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one is a synthetic compound that has gained attention in scientific research due to its potential medicinal properties. This compound is also known as Furanyl Fentanyl and is a part of the fentanyl family of synthetic opioids.
Scientific Research Applications
Chromophore Formation in Food-Related Maillard Reactions
The carbohydrate moiety significantly influences chromophore formation during food-related Maillard reactions. Research by Frank and Hofmann (2000) demonstrated that specific compounds, including furan derivatives, are formed in these reactions, affecting the color development in processed foods. They specifically investigated the role of pentoses and hexoses in forming colored compounds during the heating process (Frank & Hofmann, 2000).
Development of Analytical Internal Standards
In another study, Llovera et al. (2005) explored the synthesis of furan derivatives for use as internal standards in analytical chemistry. They developed a method for analyzing patulin in apple juice using furan derivatives as internal standards, highlighting the potential of furan compounds in analytical applications (Llovera et al., 2005).
Synthesis of C15 Polyketide Spiroketals
Meilert et al. (2004) conducted research on the synthesis of C15 polyketide spiroketals, utilizing furan derivatives. Their work contributed to the field of organic synthesis, particularly in the creation of complex molecular structures found in natural products (Meilert et al., 2004).
Antioxidant Agents from Vitamin C and E Analogues
Manfredini et al. (2000) investigated molecular combinations of antioxidants, involving furan derivatives, to create novel antioxidant agents. These compounds were tested for their radical scavenging activities, indicating the potential of furan derivatives in developing therapeutic agents for conditions involving free radical damage (Manfredini et al., 2000).
Catalytic Transformations in Organic Chemistry
Gabriele et al. (2012) explored the use of furan derivatives in catalytic transformations, specifically in the synthesis of furan-3-carboxylic esters. This study contributes to the field of organic synthesis, demonstrating the versatility of furan compounds in chemical reactions (Gabriele et al., 2012).
Synthesis and Pharmacological Evaluation
Kumar et al. (2017) synthesized novel furan derivatives and evaluated their antidepressant and antianxiety activities. This research underscores the potential of furan compounds in developing new pharmaceuticals (Kumar et al., 2017).
properties
CAS RN |
123805-39-0 |
|---|---|
Product Name |
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3 |
InChI Key |
MBABCNBNDNGODA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Other CAS RN |
129212-94-8 140224-67-5 |
synonyms |
4-hydroxy-25-desoxyneorollinicin OH-DONR |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



